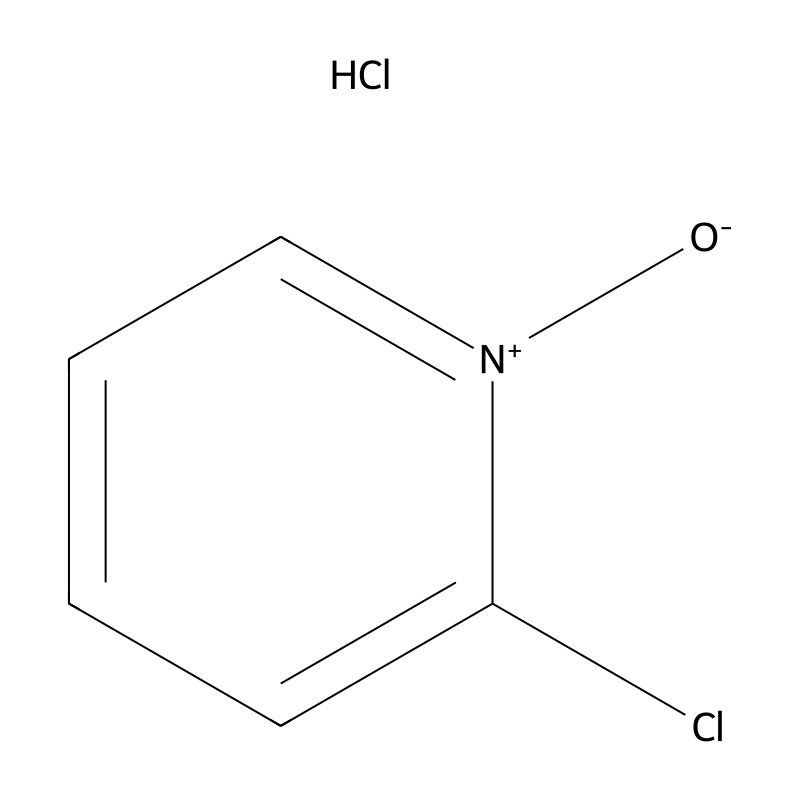2-Chloropyridine N-oxide hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Aminoheterocyclic Analogs
One prominent use of 2-Chloropyridine N-oxide hydrochloride lies in the synthesis of aminoheterocyclic analogs. These analogs are compounds containing a similar ring structure to a specific molecule, often with modifications to explore potential variations in properties and biological activity. Researchers have employed 2-Chloropyridine N-oxide hydrochloride as a starting material for the synthesis of various aminoheterocyclic analogs, including pyridones and pyrimidines. One study utilized this compound to access novel pyridone derivatives with potential anticonvulsant activity [].
Synthesis of 2-Aminopyridine Derivatives
Another research application involves the synthesis of 2-aminopyridine derivatives. 2-Aminopyridines are a class of organic compounds with diverse applications in various fields, including pharmaceuticals and materials science. 2-Chloropyridine N-oxide hydrochloride has served as a valuable precursor for the preparation of these derivatives. Researchers have employed it in the synthesis of substituted 2-aminopyridine derivatives, exploring their potential as anti-inflammatory and analgesic agents [].
Benzyl Viologen Enzyme Assay
Beyond its use in organic synthesis, 2-Chloropyridine N-oxide hydrochloride finds application in specific enzymatic assays. The benzyl viologen enzyme assay, used to assess the activity of certain membrane-bound enzymes, utilizes this compound as a substrate. The assay measures the reduction of 2-Chloropyridine N-oxide hydrochloride by the enzyme, providing insights into its activity and potential function [].
2-Chloropyridine N-oxide hydrochloride is a chemical compound with the molecular formula CHClNO, recognized for its unique structural features, including a chlorine atom attached to a pyridine ring and an N-oxide functional group. This compound is primarily used in organic synthesis and has garnered attention due to its reactivity and biological properties. It appears as a white to off-white solid and is soluble in water, making it versatile for various applications in chemical research and industry .
Currently, there is no documented information on the specific mechanism of action of 2-Chloropyridine N-oxide hydrochloride in biological systems.
As with any scientific research chemical, it is essential to handle 2-Chloropyridine N-oxide hydrochloride with caution. Specific hazard information might not be readily available, but general safety precautions for handling chlorinated and potentially reactive aromatic compounds should be followed:
- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
- Oxidation Reactions: The N-oxide group can undergo reduction or further oxidation, depending on the reaction conditions and reagents used.
- Formation of Aminoheterocycles: This compound serves as a precursor in synthesizing aminoheterocyclic compounds, which are important in medicinal chemistry .
Research indicates that 2-Chloropyridine N-oxide hydrochloride exhibits notable biological activities:
- Antimicrobial Properties: Studies suggest this compound possesses antimicrobial activity, making it a candidate for developing new antibiotics.
- Enzyme Inhibition: It has been utilized in enzyme assays, particularly in studies involving membrane fractions, indicating potential roles in biochemical pathways .
- Pharmacological Potential: Its structure allows for interactions with biological targets, which may lead to the development of new therapeutic agents .
The synthesis of 2-Chloropyridine N-oxide hydrochloride can be achieved through various methods:
- Oxidation of 2-Chloropyridine: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can convert 2-chloropyridine into its N-oxide form.
- Direct Chlorination: Chlorination of pyridine derivatives followed by oxidation can yield the desired product.
- Hydrochloride Formation: The hydrochloride salt is typically formed by reacting the base form with hydrochloric acid .
2-Chloropyridine N-oxide hydrochloride has diverse applications:
- Organic Synthesis: It is widely used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
- Research Tool: Employed in biochemical assays to study enzyme activities and interactions within cellular systems .
- Functional Group Introduction: Acts as a versatile building block for introducing functional groups into complex molecules .
Interaction studies involving 2-Chloropyridine N-oxide hydrochloride have revealed its potential effects on various biological systems:
- Enzyme Interactions: The compound has been shown to interact with specific enzymes, influencing their activity and stability.
- Cellular Uptake Studies: Research indicates that this compound can penetrate cellular membranes, facilitating studies on drug delivery systems and pharmacokinetics .
Several compounds share structural similarities with 2-Chloropyridine N-oxide hydrochloride. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Pyridinecarboxylic acid | Carboxylic acid group | Stronger acidity; used in different synthetic pathways |
| 3-Chloropyridine | Chlorine at position 3 | Different reactivity; less explored biologically |
| 4-Chloropyridine | Chlorine at position 4 | Similar applications but different biological effects |
| Pyridine N-oxide | No chlorine substituent | Lacks halogen; different reactivity profile |
The presence of the chlorine atom at the 2-position combined with the N-oxide functionality makes 2-Chloropyridine N-oxide hydrochloride particularly reactive and valuable for specific synthetic routes and biological investigations, distinguishing it from its analogs .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








